3-Ethyl-4-methyl-3-pyrrolin-2-one

描述

- allylamine, via palladium(II)-assisted cyclization

- 4-methoxybenzylamine, via a ring-closing-metathesis strategy

- 3-ethyl-1-(4-methoxybenzyl)-4-methyl-1,5-dihydro-2H-pyrrol-2- one

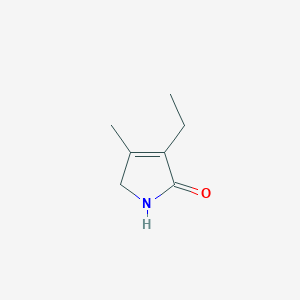

Structure

3D Structure

属性

IUPAC Name |

4-ethyl-3-methyl-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTNTSVMJWIYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357558 | |

| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-36-9 | |

| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydro-3-ethyl-4-methyl-2H-pyrrol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKB2C738CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 3-Ethyl-4-methyl-3-pyrrolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic methodologies of 3-Ethyl-4-methyl-3-pyrrolin-2-one, a crucial heterocyclic building block in modern medicinal chemistry. Best known for its role as a key intermediate in the synthesis of the third-generation sulfonylurea antidiabetic drug, Glimepiride (B1671586), this compound's history is intrinsically linked to the advancements in treatments for type 2 diabetes. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a look into its broader applications.

Core Compound Data

This compound is a five-membered α,β-unsaturated lactam. Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one |

| CAS Number | 766-36-9 |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 100-104 °C |

| Solubility | Slightly soluble in water |

Historical Context and Discovery

The history of this compound is not one of a standalone discovery but rather of its emergence as a critical component in the development of a blockbuster drug. Its synthesis and characterization are most prominently documented in the context of the development of Glimepiride by Hoechst (now Sanofi-Aventis) in the 1980s. The key patent for Glimepiride, U.S. Patent 4,379,785, filed in the early 1980s, describes a synthetic route that utilizes this pyrrolinone derivative, establishing its importance as a pharmaceutical intermediate.[1][2][3]

While this patent solidifies its role in pharmaceutical synthesis, the compound itself may have been synthesized earlier as part of broader explorations into lactam chemistry. However, its widespread significance and detailed study began with its identification as a key building block for Glimepiride. Beyond its primary application in antidiabetic drug manufacturing, this compound has also found use in the flavor and fragrance industry, though this application is less documented in scientific literature.[4]

Synthetic Methodologies

Several synthetic routes to this compound have been developed, driven by the need for efficient and scalable production for the pharmaceutical industry. The most prominent methods include reductive cyclization, palladium-catalyzed cyclization, and ring-closing metathesis.

Reductive Cyclization of Ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate

This method, detailed in Chinese patent CN101693200B, is a key industrial route for the synthesis of this compound.[5] The process involves the reductive cyclization and subsequent hydrolysis of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate.

Experimental Protocol:

-

Step 1: Reductive Cyclization:

-

A solution of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate in a suitable solvent (e.g., acetic anhydride) is prepared. The solvent should constitute 60-90% of the total mass of the reactant liquor.

-

The reaction is carried out in the presence of a catalyst, typically a composite active component on an Al₂O₃ carrier. The active components can be one or more selected from Co, Ni, Cu, Cr, Fe, and Zn.

-

The reaction is conducted under a hydrogen atmosphere (0.1–2.0 MPa) at a temperature ranging from 30–150 °C.

-

-

Step 2: Hydrolysis:

-

Following the reductive cyclization, the resulting intermediate is hydrolyzed to yield this compound.

-

A 2006 article in the "Chinese Journal of Medicinal Chemistry" reported a similar reductive cyclization using 5% Pd/C as the catalyst and ammonium (B1175870) formate (B1220265) as the hydrogen donor, followed by hydrolysis with Na₂CO₃.[5]

Palladium(II)-Assisted Cyclization

A 2015 paper by Chavan, et al. describes a novel synthesis of this compound starting from commercially available allylamine (B125299), employing a palladium(II)-assisted cyclization as a key step.[6]

Experimental Protocol:

-

While the specific, detailed protocol from the paper requires accessing the full text, the general procedure involves the reaction of a suitably substituted allylamine derivative in the presence of a palladium(II) catalyst. This catalyzes an intramolecular cyclization to form the pyrrolinone ring structure.

Ring-Closing Metathesis (RCM)

The same 2015 paper by Chavan, et al. also outlines a synthetic route utilizing a ring-closing metathesis (RCM) strategy, starting from 4-methoxybenzylamine.[6] RCM has become a powerful tool in organic synthesis for the formation of cyclic compounds.

Experimental Protocol:

-

A diene precursor, synthesized from 4-methoxybenzylamine, is subjected to a ruthenium-based catalyst, such as a Grubbs' catalyst.

-

The catalyst facilitates the intramolecular metathesis of the two terminal alkenes, leading to the formation of the five-membered pyrrolinone ring and the release of a small alkene byproduct (e.g., ethylene).

-

Subsequent deprotection of the nitrogen yields the final product.

Role in Glimepiride Synthesis

The primary significance of this compound lies in its function as a precursor to a key sulfonamide intermediate in the synthesis of Glimepiride.[1][2] The overall workflow is depicted below.

Caption: Workflow for the synthesis of Glimepiride from this compound.

Signaling Pathways

As this compound is primarily a synthetic intermediate, there is no known direct interaction with biological signaling pathways. Its significance lies in its role in the synthesis of pharmacologically active compounds like Glimepiride, which acts by blocking ATP-sensitive potassium channels in pancreatic β-cells, leading to insulin (B600854) secretion.

Conclusion

This compound stands as a testament to the crucial role of synthetic intermediates in the development of life-saving medications. While its discovery is intertwined with the advent of Glimepiride, the ongoing refinement of its synthesis highlights the continuous innovation in process chemistry. The methodologies outlined in this guide provide a foundation for researchers and professionals in the pharmaceutical industry to understand and utilize this versatile building block in the development of new chemical entities.

References

- 1. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN101693200B - Method for synthesizing glimepiride key intermediate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Ethyl-4-methyl-3-pyrrolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Ethyl-4-methyl-3-pyrrolin-2-one (CAS No. 766-36-9), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The empirical formula for this compound is C₇H₁₁NO, with a molecular weight of 125.17 g/mol .[1][2] The subsequent tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.68 | br s | - | 1H | NH |

| 3.82 | s | - | 2H | 5-CH₂ |

| 2.38 | q | 7.5 | 2H | 4-CH₂CH₃ |

| 1.77 | s | - | 3H | 3-CH₃ |

| 1.10 | t | 7.5 | 3H | 4-CH₂CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 175.7 | C=O (C2) |

| 141.1 | =C (C4) |

| 138.0 | =C (C3) |

| 85.5 | CH₂ (C5) |

| 63.4 | CH₂ (Ethyl) |

| 15.7 | CH₃ (Ethyl) |

| 10.5 | CH₃ (C4-Methyl) |

Note: Data is based on a closely related derivative, ethyljatropham, and serves as a predictive guide.[3] For definitive assignments, it is recommended to consult the primary literature by Wray et al. (1979).[4]

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~2970 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1640 | Medium | C=C Stretch |

| ~1450 | Medium | C-H Bend (CH₂) |

| ~1375 | Medium | C-H Bend (CH₃) |

Note: These are characteristic absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 125 | High | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M - CH₃]⁺ |

| 96 | Moderate | [M - C₂H₅]⁺ |

| 82 | Moderate | [M - C₂H₅ - CH₂]⁺ |

| 68 | Moderate | [M - C₂H₅ - CO]⁺ |

Note: Fragmentation patterns are predicted based on the molecular structure. The molecular ion peak is expected to be prominent.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then filtered into a clean 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: The spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used. To enhance the signal of the less abundant ¹³C nucleus, several hundred to several thousand scans are often required, with a relaxation delay of 2-5 seconds. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency domain spectrum. Phase and baseline corrections are applied, and the spectra are referenced to the TMS signal. For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded first. The sample spectrum is then acquired, typically in the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Structure of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-Ethyl-4-methyl-3-pyrrolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 3-Ethyl-4-methyl-3-pyrrolin-2-one. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development, offering a comprehensive resource for the spectral analysis of this compound.

Introduction

This compound is a heterocyclic organic compound with significance as a versatile intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a key building block in the production of glimepiride, a medication used in the management of type 2 diabetes. A thorough understanding of its spectral properties, particularly its ¹H and ¹³C NMR spectra, is crucial for its synthesis, purification, and quality control in pharmaceutical applications.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and spectral databases of structurally similar compounds. The atom numbering corresponds to the structure depicted in Figure 1.

Molecular Structure with Atom Numbering:

Table 1: Predicted ¹H NMR Chemical Shifts

| Atom Number | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| H on N1 | br s | ~7.0 - 8.0 |

| H₂ on C5 | s | ~3.0 - 3.5 |

| H₂ on C7 | q | ~2.2 - 2.6 |

| H₃ on C8 | t | ~1.0 - 1.3 |

| H₃ on C9 | s | ~1.8 - 2.1 |

br s: broad singlet, s: singlet, q: quartet, t: triplet

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C2 | ~170 - 175 |

| C3 | ~135 - 140 |

| C4 | ~125 - 130 |

| C5 | ~40 - 45 |

| C7 | ~20 - 25 |

| C8 | ~10 - 15 |

| C9 | ~10 - 15 |

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Workflow and Logical Relationships

The process of NMR data acquisition and analysis follows a logical workflow, from sample preparation to final spectral interpretation.

The relationships between different NMR experiments and the structural information they provide are crucial for a comprehensive analysis.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR characteristics of this compound, including predicted chemical shift data, a detailed experimental protocol, and workflow diagrams. While the presented spectral data is predictive, it offers a valuable reference for researchers and professionals involved in the synthesis and analysis of this important pharmaceutical intermediate. For definitive structural confirmation, it is recommended to acquire experimental NMR data and perform a full suite of 2D NMR experiments.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-4-methyl-3-pyrrolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of 3-Ethyl-4-methyl-3-pyrrolin-2-one. This compound, a substituted γ-lactam, is a crucial heterocyclic building block in medicinal chemistry, notably in the synthesis of antidiabetic agents like Glimepiride.[1][2] A thorough understanding of its mass spectral behavior is essential for its identification and characterization in various research and development settings.

Proposed Fragmentation Pattern

Under electron ionization, this compound (m/z = 125.17) is expected to undergo a series of characteristic fragmentation reactions. The molecular ion ([M]⁺˙) is anticipated to be observable. The primary fragmentation pathways likely involve the loss of stable neutral molecules and radicals, driven by the functionalities within the molecule, namely the lactam ring and the alkyl substituents.

Key proposed fragmentation steps include:

-

α-Cleavage: The cleavage of the ethyl group at the C3 position is a probable initial fragmentation, leading to the loss of a methyl radical (•CH₃) to form a stable cation.

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation for cyclic ketones and lactams is the neutral loss of carbon monoxide, resulting in a ring-contracted or rearranged ion.

-

Loss of an Ethyl Radical: Cleavage of the entire ethyl group (•CH₂CH₃) can also occur.

-

Sequential Fragmentations: Subsequent losses of small molecules like ethene (C₂H₄) from fragment ions can lead to further diagnostic peaks in the mass spectrum.

Quantitative Data Summary

The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and their putative structures resulting from the electron ionization of this compound.

| m/z | Proposed Fragment Ion | Putative Structure |

| 125 | [C₇H₁₁NO]⁺˙ | Molecular Ion |

| 110 | [C₆H₈NO]⁺ | [M - CH₃]⁺ |

| 97 | [C₆H₉N]⁺˙ | [M - CO]⁺˙ |

| 96 | [C₅H₆NO]⁺ | [M - C₂H₅]⁺ |

| 82 | [C₅H₈N]⁺ | [M - CO - CH₃]⁺ |

| 68 | [C₄H₆N]⁺ | [M - CO - C₂H₅]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for obtaining the electron ionization mass spectrum of this compound.

3.1. Sample Preparation

A solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

3.2. Instrumentation

A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for the separation.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, with a final hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-300.

-

Scan Speed: 1000 amu/s.

-

3.3. Data Acquisition and Analysis

The mass spectrum of the peak corresponding to the elution of this compound is recorded. The resulting spectrum is analyzed to identify the molecular ion and the major fragment ions.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the logical relationships in the proposed fragmentation cascade of this compound.

Caption: Proposed EI fragmentation pathway of this compound.

References

Physical and chemical properties of 3-Ethyl-4-methyl-3-pyrrolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methyl-3-pyrrolin-2-one, a five-membered α,β-unsaturated lactam derivative, is a critical intermediate in modern medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its pivotal role in the synthesis of the antidiabetic drug Glimepiride. The information is curated to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | N/A |

| Synonyms | 3-Ethyl-4-methyl-2-oxo-3-pyrroline | N/A |

| CAS Number | 766-36-9 | [3][4] |

| Molecular Formula | C₇H₁₁NO | [4] |

| Molecular Weight | 125.17 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 100-104 °C | [2][5] |

| Boiling Point | 279.0 ± 23.0 °C (Predicted) | N/A |

| Density | 0.977 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Slightly soluble in water | [2] |

| Purity | >98.0% (HPLC) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. A summary of available spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Available through SpectraBase.[7] A published synthesis reports the following peaks: 2.29 (q, J = 7.5 Hz, 2 H), 1.91 (s, 3 H), 1.08 (t, J = 7.5 Hz, 3 H), 3.58 (s, 2H), 4.54 (s, 2H), 3.79 (s, 3H).[8] |

| ¹³C NMR | Available through SpectraBase.[9] |

| IR | A published synthesis reports the following peaks (CHCl₃): 1674, 1217, 763 cm⁻¹.[8] |

| Mass Spectrometry (MS) | Available through SpectraBase.[10] A published synthesis reports the following high-resolution mass spectrometry (HRMS) data (ESI): m/z calcd for C₁₂H₁₄NO [M + H]⁺: 188.1070; found: 188.1062 (for an intermediate).[8] |

Experimental Protocols

Scalable Synthesis of this compound

A practical and scalable four-step synthesis has been developed, which is advantageous for industrial-scale production.[8] The key features of this synthesis are the use of water as a solvent in the initial step and a triflic acid-mediated N-benzyl lactam deprotection.[8][11]

Caption: Simplified signaling pathway of Glimepiride action.

Synthetic Pathway to Glimepiride

The synthesis of Glimepiride from this compound involves a multi-step process.

Caption: Synthesis of Glimepiride from this compound.

Detailed Synthetic Steps:

-

Condensation: this compound is condensed with 2-phenylethyl isocyanate at 150°C. [12]2. Sulfonation: The resulting carboxamide is then sulfonated using chlorosulfonic acid at 40°C to yield the corresponding benzenesulfonyl chloride. [12]3. Amidation: The sulfonyl chloride is reacted with concentrated ammonium (B1175870) hydroxide (B78521) to form the sulfonamide. [12]4. Final Condensation: The sulfonamide is finally condensed with 4-methylcyclohexyl isocyanate in acetone (B3395972) to produce Glimepiride. [12]

Other Potential Applications

While the primary application of this compound is in the pharmaceutical industry as a Glimepiride intermediate, some sources suggest its potential use in other sectors. [13]These include the flavor and fragrance industry, where it may be used as a flavoring agent, and in the development of agrochemicals. [13]However, detailed research and experimental data supporting these applications are not widely available. The broader class of pyrrolinone derivatives has been investigated for various biological activities, including anti-proliferative effects, suggesting a potential for further research into the bioactivity of this specific compound. [14]

Conclusion

This compound is a compound of significant interest, particularly in the field of pharmaceutical synthesis. Its well-defined physicochemical properties and established synthetic routes make it a reliable intermediate. The detailed experimental protocols and understanding of its role in the synthesis of Glimepiride provided in this guide are intended to facilitate further research and development involving this important molecule. Future investigations may further elucidate its potential in other areas of chemistry and biology.

References

- 1. This compound | 766-36-9 [chemicalbook.com]

- 2. This compound CAS#: 766-36-9 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS 766-36-9 | Catsyn [catsyn.com]

- 5. This compound 97 766-36-9 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. chemimpex.com [chemimpex.com]

- 14. Synthesis and evaluation of the anti-proliferative activity of diaryl-3-pyrrolin-2-ones and fused analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3-Ethyl-4-methyl-3-pyrrolin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-4-methyl-3-pyrrolin-2-one is a substituted pyrrolinone, a class of heterocyclic compounds of interest in medicinal chemistry due to their diverse biological activities. The substitution pattern on the pyrrolinone ring can significantly influence its physicochemical properties, including melting point and solubility, which are critical parameters for drug development, affecting formulation, bioavailability, and pharmacokinetics. This document provides a guide to the determination of these properties, outlining standard experimental protocols.

Physicochemical Data

No specific experimental data for the melting point and solubility of this compound is readily available in public literature. Therefore, this section presents a generalized table for recording such data once determined experimentally.

Table 1: Melting Point of this compound

| Parameter | Value |

| Melting Point (°C) | Data not available |

| Observations | e.g., decomposition, color change |

Table 2: Solubility Profile of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data not available | e.g., Shake-flask |

| Ethanol | 25 | Data not available | e.g., Shake-flask |

| DMSO | 25 | Data not available | e.g., Shake-flask |

| PBS (pH 7.4) | 25 | Data not available | e.g., Shake-flask |

Experimental Protocols

The following are standard methodologies for determining the melting point and solubility of a novel organic compound like this compound.

Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs for this compound.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Büchi M-560 or an SRS DigiMelt).

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) in a subsequent run.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. The melting point is reported as this range.

-

Replicates: The experiment is repeated at least three times to ensure reproducibility.

Solubility Determination

Objective: To quantify the solubility of this compound in various solvents.

Methodology: Shake-Flask Method (as per OECD Guideline 105)

-

System Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully removed and diluted as necessary. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

-

Replicates: The experiment is performed in triplicate for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound.

Caption: Workflow for Physicochemical Profiling.

Biological activities of substituted pyrrolinone derivatives

An In-depth Technical Guide to the Biological Activities of Substituted Pyrrolinone Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolinone (also known as pyrrol-2-one) scaffold is a five-membered heterocyclic lactam that serves as a foundational structure in medicinal chemistry.[1][2] Pyrrolinone and its derivatives are present in numerous natural products and have been synthesized to create a vast library of compounds with a wide spectrum of biological activities.[1][2] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles. This has made them attractive candidates for drug discovery and development, with demonstrated efficacy in anticancer, anti-inflammatory, antimicrobial, and antiviral applications.[1][3][4][5] This guide provides a comprehensive overview of the key biological activities of substituted pyrrolinone derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Substituted pyrrolinone derivatives have emerged as a promising class of antitumor agents, exhibiting cytotoxicity against a broad range of cancer cell lines, including leukemia, melanoma, breast, and central nervous system cancers.[6] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of pyrrolinone derivatives is the inhibition of protein kinases.[6][7] Many derivatives are designed to target the ATP-binding site of kinases that are overactive in malignant cells.[8]

-

VEGFR and PDGFR Inhibition: Several pyrrolinone-based compounds, structurally similar to sunitinib (B231) (which contains an indolin-2-one core), act as potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][8] By blocking these receptor tyrosine kinases, the derivatives inhibit tumor-induced angiogenesis, a critical process for supplying nutrients to tumors.[8]

-

EGFR Inhibition: Certain pyrrole (B145914) derivatives have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells and drives proliferation.[9]

-

Protein Kinase CK2 Inhibition: Novel pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been identified as potent inhibitors of human protein kinase CK2, a potential drug target for cancer therapy.[10]

Caption: VEGFR signaling pathway inhibited by pyrrolinone derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), half-maximal effective concentration (EC₅₀), or growth inhibition 50 (GI₅₀) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Pyrrol-2-one derivative 3e | CNS (SNB-75) | GI₅₀ | 2.60 | [6] |

| Melanoma (MALME-3M) | GI₅₀ | 2.00 | [6] | |

| Ovarian (OVCAR-4) | GI₅₀ | 1.82 | [6] | |

| Pyrrolidinone-hydrazone 5 | Melanoma (IGR39) | EC₅₀ | 2.5 - 20.2 | [11][12] |

| Prostate (PPC-1) | EC₅₀ | 2.5 - 20.2 | [11][12] | |

| Pyrrolidinone-hydrazone 13 | Melanoma (IGR39) | EC₅₀ | 2.50 | [11][12] |

| Prostate (PPC-1) | EC₅₀ | 3.63 | [11][12] | |

| Breast (MDA-MB-231) | EC₅₀ | 5.10 | [11][12] | |

| Pancreatic (Panc-1) | EC₅₀ | 5.77 | [11][12] | |

| Pyrroloquinoxaline 1c | (CK2 Enzyme Assay) | IC₅₀ | 0.049 | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pyrrolinone derivatives. A control group (vehicle-treated) and a blank (medium only) are included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The EC₅₀ or IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Several substituted pyrrolizine and pyrrolinone derivatives exhibit significant anti-inflammatory properties.[13][14] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[4][15]

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Pyrrolizine and N-substituted 3,4-pyrroledicarboximide derivatives have been developed as potent COX inhibitors, with some showing selectivity for the COX-2 isoform, which is associated with a potentially reduced risk of gastrointestinal side effects.[15][16]

Caption: Inhibition of prostaglandin (B15479496) synthesis via COX enzymes.

Quantitative Data: Cyclooxygenase Inhibition

The inhibitory potency of these compounds against COX-1 and COX-2 is presented as IC₅₀ values. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates the preference for inhibiting COX-2.

| Compound Class | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI) | Reference |

| Pyrrolizine Derivatives (12-18) | 2.45 - 5.69 | 0.85 - 3.44 | 2.89 - 6.03 | [15] |

| N-Substituted Pyrroledicarboximide (2b) | 0.24 | 0.11 | 2.18 | [17] |

| N-Substituted Pyrroledicarboximide (2c) | 0.23 | 0.11 | 2.09 | [17] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.[13][15]

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: Animals are divided into groups. The test groups receive the pyrrolinone derivatives orally or intraperitoneally. The control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., ketorolac, ibuprofen).[13][15]

-

Inflammation Induction: After a set time (e.g., 1 hour) to allow for drug absorption, a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Antimicrobial Activity

Pyrrolone and pyrrolidinone derivatives have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1][18][19]

Mechanism of Action

The exact mechanisms can vary, but some antimicrobial agents act by disrupting the microbial cell membrane, leading to increased permeability, leakage of intracellular contents, and cell death.[19] Other derivatives may inhibit essential enzymes within the microbe, such as the InhA enzyme in Mycobacterium tuberculosis or glucosamine-6-phosphate synthase.[20][21]

Caption: Workflow for antimicrobial activity screening.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolone Derivatives | Staphylococcus aureus | 62.5 - 250 | [2][18] |

| Escherichia coli | 125 - 500 | [2][18] | |

| Pseudomonas aeruginosa | 125 - 500 | [2][18] | |

| Candida albicans | 31.25 - 125 | [2][18] | |

| Aspergillus niger | 31.25 - 125 | [2][18] | |

| Pyrrolidinone Analogues | Mycobacterium tuberculosis | (up to) 1.4 µM | [20] |

Experimental Protocol: Broth Dilution Method for MIC Determination

This method is used to determine the MIC of a compound against a specific microorganism in a liquid medium.[2]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a broth medium. Growth is assessed after incubation, and the MIC is identified as the lowest concentration where no growth is observed.

Methodology:

-

Compound Dilution: A two-fold serial dilution of the pyrrolinone derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear). The results can also be read using a plate reader.

Antiviral Activity

Pyrrolidine (B122466) and pyrrolo-pyrimidine derivatives have shown promise as antiviral agents against a range of viruses.[22][23]

Targeted Viruses and Mechanisms

-

Influenza Virus: Spiro[pyrrolidine-2,2'-adamantanes] have been found to be active against influenza A virus, potentially by interacting with the M2 protein ion channel.[24]

-

Herpesviruses: Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[25]

-

Gastroenteric Viruses: Novel pyrrolopyrimidine derivatives have exhibited significant antiviral activity against Rotavirus and Coxsackievirus B4, possibly by inhibiting viral polymerase enzymes.[22]

-

Hepatitis C Virus (HCV): Certain quinoline (B57606) derivatives containing a pyrrolidine moiety have been identified as potent inhibitors of the HCV NS5B polymerase.[23]

Quantitative Data: Antiviral Potency

Antiviral activity is often measured by the concentration required to inhibit viral replication or cytopathic effect by 50% (IC₅₀ or EC₅₀).

| Compound Class | Virus | Activity Metric | Value | Reference |

| 4-amino-5-halogenated pyrrolo[2,3-d]pyrimidines (18-20) | L1210 Cells (Cytotoxicity) | IC₅₀ | 0.7 - 2.8 µM | [25] |

| HCMV, HSV-1 | >5 log reduction in virus titer | at 10-100 µM | [25] | |

| Pyrrolopyrimidine derivatives (e.g., 5d) | Coxsackievirus B4 | Significant Activity | - | [22] |

| Quinolone-pyrrolidine derivative (RG7109) | Hepatitis C Virus | Potent NS5B polymerase inhibitor | - | [23] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for measuring the effect of a compound on the replication of a plaque-forming virus.

Principle: A confluent monolayer of host cells is infected with a known amount of virus, which, in the absence of an inhibitor, will replicate, spread to adjacent cells, and form localized areas of cell death or "plaques." The test compound's ability to reduce the number or size of these plaques indicates its antiviral activity.

Methodology:

-

Cell Culture: A monolayer of susceptible host cells is grown in multi-well plates.

-

Virus Infection: The cell monolayer is infected with a dilution of virus calculated to produce a countable number of plaques.

-

Compound Treatment: After a viral adsorption period, the inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes various concentrations of the pyrrolinone derivative. This semi-solid medium restricts the spread of progeny virus to adjacent cells, ensuring the formation of discrete plaques.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), which stains living cells. Plaques appear as clear, unstained areas. The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to a virus-only control. The IC₅₀ is determined from the dose-response curve.

Conclusion

Substituted pyrrolinone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their structural tractability allows for the development of potent and selective inhibitors targeting a wide array of biological processes. The extensive research into their anticancer, anti-inflammatory, antimicrobial, and antiviral properties underscores their potential as lead scaffolds for the development of new therapeutic agents. Future work will likely focus on optimizing the selectivity and pharmacokinetic profiles of these derivatives to translate their promising in vitro and in vivo activities into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharaohacademy.com [pharaohacademy.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel substituted and fused pyrrolizine derivatives: synthesis, anti-inflammatory and ulcerogenecity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents - Jaber - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [edgccjournal.org]

- 15. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Ethyl-4-methyl-3-pyrrolin-2-one Scaffold: A Gateway to Diverse Therapeutic Applications

A Technical Guide for Researchers and Drug Development Professionals

The 3-ethyl-4-methyl-3-pyrrolin-2-one core, a substituted γ-lactam, represents a versatile scaffold in medicinal chemistry. While its most prominent role is as a crucial building block in the synthesis of the widely-used antidiabetic drug Glimepiride, the inherent chemical properties of the pyrrolinone ring suggest a broader potential for therapeutic applications. This technical guide provides an in-depth overview of the known and potential therapeutic uses of this scaffold, complete with quantitative data where available, detailed experimental protocols, and visualizations of key biological pathways.

Established Application: Antidiabetic Agents - The Glimepiride Story

The most significant application of this compound is as a key intermediate in the multi-step synthesis of Glimepiride, a third-generation sulfonylurea drug for the treatment of type 2 diabetes mellitus.[1][2] Glimepiride effectively lowers blood glucose levels by stimulating insulin (B600854) secretion from pancreatic β-cells.[3]

Mechanism of Action: The Sulfonylurea Pathway

Glimepiride and other sulfonylureas exert their therapeutic effect by interacting with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[3] This interaction leads to the closure of these channels, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion.[3]

Caption: Signaling pathway of Glimepiride in pancreatic β-cells.

Synthesis of Glimepiride Intermediate

The synthesis of this compound is a critical step in the overall production of Glimepiride. While various synthetic routes exist, a common method involves the condensation of this compound with 2-phenylethyl isocyanate, followed by chlorosulfonation and subsequent reaction with trans-4-methylcyclohexylamine.

Caption: Simplified workflow for the synthesis of Glimepiride.

Potential Therapeutic Applications Beyond Diabetes

While the primary use of the this compound scaffold is in the synthesis of Glimepiride, the broader class of pyrrolinone and pyrrolidine (B122466) derivatives has been investigated for a range of other therapeutic activities. These explorations suggest that the this compound core could serve as a valuable starting point for the development of novel drugs in various disease areas.

Anticancer Activity

Derivatives of the pyrrolidine and pyrrole (B145914) nucleus have demonstrated significant potential as anticancer agents.[4][5] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data on Related Pyrrolidinone Derivatives:

| Compound Class | Cancer Cell Line | Activity | Reference |

| Spiropyrrolidine-thiazolo-oxindole derivatives | HepG2 (Liver Cancer) | IC50: 0.80 - 0.85 µg/mL | [5] |

| Spiropyrrolidine-thiazolo-oxindole derivatives | HCT-116 (Colon Cancer) | IC50: 2.00 µg/mL | [5] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung Cancer) | Cell viability reduction to 28.0% | [6] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Effects

The pyrrolidine scaffold is a core component of several compounds with neuroprotective properties. These compounds have shown potential in preclinical models of neurodegenerative diseases by mitigating oxidative stress, reducing excitotoxicity, and inhibiting apoptosis.[7][8]

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

-

Cell Seeding: Seed cells into 96-well plates and allow them to differentiate into a neuronal phenotype, if required by the specific assay.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or H₂O₂.

-

Incubation: Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Determine the protective effect of the compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Anti-inflammatory Activity

Pyrrole-containing compounds are found in the structure of several non-steroidal anti-inflammatory drugs (NSAIDs), such as ketorolac (B1673617) and tolmetin.[9] This suggests that the this compound scaffold could be a promising starting point for the development of novel anti-inflammatory agents. The anti-inflammatory effects of such compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[10]

Quantitative Data on a Related Pyrrole Derivative:

| Compound | Assay | Result | Reference |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema in rats | Significant edema reduction at 20 mg/kg | [11] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

-

Cell Culture: Culture RAW 264.7 murine macrophage cells.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on nitric oxide production.

Future Directions and Conclusion

The this compound scaffold holds significant promise beyond its established role in the synthesis of Glimepiride. The documented biological activities of the broader pyrrolinone and pyrrolidine classes in oncology, neuroprotection, and inflammation provide a strong rationale for the exploration of novel derivatives of this specific core. Future research should focus on the synthesis and systematic biological evaluation of a library of compounds based on the this compound scaffold. Such studies, employing the experimental protocols outlined in this guide, could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. The versatility of this scaffold, combined with its established synthetic accessibility, makes it an attractive starting point for innovative drug discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A pharmacological screening approach for discovery of neuroprotective compounds in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current Small Molecule-Based Medicinal Chemistry Approaches for Neurodegeneration Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 10. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]

An In-depth Technical Guide to 3-Ethyl-4-methyl-3-pyrrolin-2-one (CAS: 766-36-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methyl-3-pyrrolin-2-one, with the CAS number 766-36-9, is a five-membered α,β-unsaturated lactam derivative. This heterocyclic compound serves as a critical building block in organic synthesis, most notably as a key intermediate in the manufacture of Glimepiride, a third-generation sulfonylurea oral antidiabetic medication.[1][2] Its specific molecular architecture allows for targeted reactions, making it an essential component in the development of complex pharmaceutical ingredients.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[3] It is slightly soluble in water.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 766-36-9 | [1] |

| Molecular Formula | C₇H₁₁NO | |

| Molecular Weight | 125.17 g/mol | |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 100-104 °C | |

| Boiling Point | 279.0 ± 23.0 °C (Predicted) | [4] |

| Density | 0.977 ± 0.06 g/cm³ | N/A |

| Solubility | Slightly soluble in water | [4] |

| pKa | 14.44 ± 0.60 | N/A |

| InChI Key | YCTNTSVMJWIYTQ-UHFFFAOYSA-N | |

| SMILES | CCC1=C(C)CNC1=O |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. The available data is summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Consistent with reported analytical information | [5] |

| ¹³C NMR | Consistent with reported analytical information | [5] |

| Infrared (IR) | 1674, 1216, 762 cm⁻¹ (in CHCl₃) | [5] |

| Mass Spec (HRMS) | m/z calcd for C₇H₁₂NO [M+H]⁺: 126.0913; found: 126.0910 | [5] |

Synthesis and Experimental Protocols

A practical and scalable four-step synthesis for this compound has been reported, with key features including the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and a triflic acid-mediated N-benzyl lactam deprotection.[5]

Synthesis Workflow

The overall synthetic pathway is depicted in the following diagram:

Detailed Experimental Protocol

The following protocol is adapted from the scalable synthesis described by Chavan et al. (2020).[5]

Step 1: Synthesis of 3-Methyl-4-hydroxy-2-butenolide

-

This step is performed using glyoxylic acid and propanal in water.[5]

Step 2: Synthesis of the N-(4-methoxybenzyl) protected lactam

-

This involves a one-pot opening and reductive cyclization of the butenolide intermediate.[5]

Step 3: N-PMB Deprotection to Yield 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one

-

To a stirred solution of the N-(4-methoxybenzyl) protected lactam (1 equivalent) in anisole, add trifluoroacetic acid (TFA).[5]

-

Heat the reaction mixture at 80 °C for 3 hours.[5]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

-

After completion, allow the reaction mixture to cool to room temperature.[5]

-

Quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution.[5]

-

Extract the product with ethyl acetate.[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one.[5]

Role in Pharmaceutical Synthesis: Glimepiride

The primary application of this compound is as a pivotal intermediate in the synthesis of Glimepiride.[1][2] Glimepiride is a sulfonylurea drug used to treat type 2 diabetes mellitus by stimulating the pancreas to produce more insulin.[2]

Glimepiride Synthesis Pathway

The following diagram illustrates the logical relationship of this compound in the synthesis of Glimepiride.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) such as gloves and safety glasses should be worn. It is classified as a combustible solid. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined properties and established synthetic routes make it a reliable building block for the pharmaceutical industry, particularly in the production of the antidiabetic drug Glimepiride. Further research into its reactivity could unveil new applications in the synthesis of other novel chemical entities.

References

A Comprehensive Technical Guide to 3-Ethyl-4-methyl-3-pyrrolin-2-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Ethyl-4-methyl-3-pyrrolin-2-one, a key heterocyclic building block in modern medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary application as a crucial intermediate in the pharmaceutical industry.

Chemical Identity and Synonyms

This compound is a five-membered α,β-unsaturated lactam derivative.[1] Its unambiguous identification is crucial for researchers and chemists. The compound is known by several synonyms, which are essential to recognize when consulting scientific literature and chemical databases.

| Identifier Type | Value |

| Systematic Name | This compound |

| CAS Number | 766-36-9 |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| IUPAC Name | 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one |

| Synonym(s) | 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one; 3-Ethyl-4-methyl-2-oxo-3-pyrroline; EMPO |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below. This data is critical for its characterization and quality control in synthetic processes.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 100-104 °C | [3][4] |

| Purity (by HPLC) | >98.0% | [5] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.25 (br s, 1H), 3.25 (s, 2H), 2.13 (q, J = 7.6 Hz, 2H), 1.80 (s, 3H), 0.99 (t, J = 7.6 Hz, 3H) | Chavan et al., 2020 |

| ¹³C NMR (CDCl₃) | 176.8, 137.9, 126.9, 45.9, 18.5, 12.9, 9.2 | Wray et al., 1979 |

| Mass Spectrum (GC-EI) | Molecular Ion (M⁺): 125.084064 m/z | SpectraBase |

Scalable Synthesis: Experimental Protocol

A practical and scalable four-step synthesis of this compound has been reported, which is crucial for its industrial-scale production as a pharmaceutical intermediate.[6][7]

Experimental Workflow for the Synthesis of this compound

Caption: Four-step synthesis of this compound.

Detailed Methodology (Adapted from Chavan et al., 2020)

Step 1: Synthesis of 3-Methyl-4-hydroxy-2-butenolide A mixture of ethyl 2-butynoate (1 equivalent), paraformaldehyde (2 equivalents), and DABCO (0.2 equivalents) in water is refluxed for 12 hours. After completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude product, which is purified by column chromatography.

Step 2: Synthesis of N-(p-Methoxybenzyl)-3-methyl-4-hydroxy-pyrrolidin-2-one To a stirred solution of 3-methyl-4-hydroxy-2-butenolide (1 equivalent) in dichloromethane, p-methoxybenzylamine (1.1 equivalents) and triethylamine (B128534) (1.5 equivalents) are added at 0 °C. The reaction mixture is stirred at room temperature for 6 hours. The mixture is then washed with water and brine, and the organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.

Step 3: Synthesis of N-(p-Methoxybenzyl)-3-ethyl-4-methyl-3-pyrrolin-2-one To a solution of N-(p-methoxybenzyl)-3-methyl-4-hydroxy-pyrrolidin-2-one (1 equivalent) and triethylamine (3 equivalents) in dichloromethane, methanesulfonyl chloride (1.5 equivalents) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then quenched with water and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.

Step 4: Synthesis of this compound To a stirred solution of N-(p-methoxybenzyl)-3-ethyl-4-methyl-3-pyrrolin-2-one (1 equivalent) in anisole, trifluoroacetic acid is added, and the reaction mixture is heated at 80 °C for 3 hours. After completion, the reaction mixture is cooled to room temperature, quenched with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Application in Drug Development: Synthesis of Glimepiride

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Glimepiride.[2][6][8] Glimepiride is a third-generation sulfonylurea oral antidiabetic medication used in the management of type 2 diabetes mellitus.[7] The structural integrity and purity of this compound are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[9]

Workflow for the Synthesis of Glimepiride from this compound

Caption: Synthesis of Glimepiride from this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity or involvement in specific signaling pathways of this compound itself. Its biological relevance is primarily derived from its function as a precursor to pharmacologically active molecules like Glimepiride. The pyrrolinone scaffold, in general, is present in various biologically active compounds with a wide range of activities, including antimicrobial and anti-inflammatory properties.[10] However, specific studies on the standalone activity of this particular substituted pyrrolinone are not extensively documented. Its main role remains that of a crucial building block in synthetic organic chemistry.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined structure, characterized by the data presented, and the availability of scalable synthetic routes, underscore its importance. The primary application as a key intermediate in the synthesis of the widely used antidiabetic drug, Glimepiride, highlights its critical role in drug development. This guide provides essential technical information to aid researchers and professionals in their work with this versatile heterocyclic compound.

References

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound 97 766-36-9 [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. Glimepiride synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction